1-Phenyl-3-(piperidin-2-ylmethyl)urea

nAChR selectivity off-target profiling drug discovery

1-Phenyl-3-(piperidin-2-ylmethyl)urea, widely known as PNU-120596 (NSC 216666), is a potent and subtype-selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It belongs to the type II PAM class, characterized by the ability to both enhance agonist-evoked peak currents and dramatically slow receptor desensitization, resulting in a unique weakly-decaying current profile.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B13227703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-2-ylmethyl)urea
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17)
InChIKeyGKRVWSKFPICTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(piperidin-2-ylmethyl)urea (PNU-120596): Selective α7 nAChR Positive Allosteric Modulator for Targeted Neuroscience Research Procurement


1-Phenyl-3-(piperidin-2-ylmethyl)urea, widely known as PNU-120596 (NSC 216666), is a potent and subtype-selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) . It belongs to the type II PAM class, characterized by the ability to both enhance agonist-evoked peak currents and dramatically slow receptor desensitization, resulting in a unique weakly-decaying current profile [1]. The compound is a piperidine-urea derivative with high purity (≥98% by HPLC) and well-characterized solubility properties, making it a reproducible chemical tool for neuroscience and pharmacology research .

Why In-Class α7 nAChR PAMs Cannot Simply Be Substituted for 1-Phenyl-3-(piperidin-2-ylmethyl)urea (PNU-120596)


Positive allosteric modulators of the α7 nAChR fall into two functionally distinct subtypes—type I and type II—that produce profoundly different electrophysiological and in vivo outcomes [1]. Type I PAMs such as NS1738 primarily enhance peak current amplitude without altering desensitization kinetics, while type II PAMs like PNU-120596 both amplify peak current and induce a persistent, weakly-decaying current that can reactivate desensitized receptors [1]. This mechanistic divergence has direct consequences for target engagement: in rodent inflammatory and neuropathic pain models, only the type II PAM PNU-120596 provided significant anti-edematous and anti-allodynic effects, whereas the type I comparator NS1738 was inactive [2]. Furthermore, PNU-120596 exhibits clean selectivity against heteromeric nAChR subtypes (α4β2, α3β4, α9α10), a property not uniformly shared across all α7 PAM chemotypes . These functional and selectivity differences preclude simple one-for-one substitution within the α7 PAM class without altering experimental outcomes.

Product-Specific Quantitative Evidence Guide: How 1-Phenyl-3-(piperidin-2-ylmethyl)urea (PNU-120596) Differentiates from Closest Analogs


Subtype Selectivity: PNU-120596 Is Inactive Against α4β2, α3β4, and α9α10 nAChRs Unlike Broad-Spectrum PAMs

PNU-120596 demonstrates α7 nAChR subtype selectivity superior to many alternative α7 PAMs. In HEK293 cells expressing human nAChR subtypes, PNU-120596 produced no detectable potentiation of nicotine-evoked Ca²⁺ transients at α4β2, α3β4, or α9α10 nAChRs at concentrations up to 10 µM [1]. In contrast, the comparator α7 PAMs 5-HI, genistein, and TQS showed measurable inhibitory activity at α4β2 and/or α3β4 subtypes in the same assay system [1]. For a procurement decision, PNU-120596 offers a narrower off-target interaction footprint within the nAChR family.

nAChR selectivity off-target profiling drug discovery

Functional Classification: Type II PAM PNU-120596 Reactivates Desensitized α7 Receptors, In Contrast to Type I PAM NS1738

In a direct comparative study using two-electrode voltage clamp recordings from Xenopus laevis oocytes expressing human α7 nAChRs, PNU-120596 (type II PAM) reactivated ACh-evoked currents after agonist-induced desensitization, whereas the type I PAM NS1738 (and 5-HI) could not [1]. Additionally, PNU-120596 (10 µM) potentiated ACh-evoked α7 window currents to a significantly greater extent than type I PAMs [1]. The EC50 of PNU-120596 for α7 potentiation was 216 nM in SH-EP1 cells and 1.6 µM in Xenopus oocytes [2]. TQS, another type II PAM, shares the reactivation property but differs structurally and in mutation sensitivity [1].

PAM classification receptor desensitization electrophysiology

In Vivo Efficacy in Persistent Pain: Only PNU-120596 Attenuates Formalin-Induced Nociception, NS1738 Does Not

In the murine formalin test (a model of persistent/tonic pain), PNU-120596 dose-dependently attenuated paw-licking behavior, while the type I PAM NS1738 produced no significant antinociception at any dose tested [1]. This head-to-head comparison under identical experimental conditions establishes that α7 PAM subtypes are not interchangeable for in vivo pain research. Notably, PNU-120596's antinociceptive effect was reversed by intrathecal administration of the α7 antagonist methyllycaconitine (MLA), confirming mechanism-of-action specificity [1].

antinociception inflammatory pain type II PAM

Anti-Inflammatory Edema Reduction in Carrageenan Model: PNU-120596 Superior to NS1738

In the carrageenan-induced hind paw edema model in mice, PNU-120596 (type II PAM) significantly reduced paw edema, whereas NS1738 (type I PAM) failed to produce a statistically significant effect on edema [1]. Both compounds reduced thermal hyperalgesia, but only PNU-120596 demonstrated the broader anti-inflammatory profile encompassing edema reduction. Additionally, PNU-120596 reversed established thermal hyperalgesia and edema when administered after carrageenan—a clinically relevant treatment paradigm [1]. In the chronic constriction injury (CCI) neuropathic pain model, PNU-120596 produced long-lasting (up to 6 h) dose-dependent anti-hyperalgesic and anti-allodynic effects, while NS1738 was inactive [1].

anti-inflammatory carrageenan edema α7 PAM

Cytotoxicity Profile: Lack of Neurotoxicity in PC12 Cells and Primary Cortical Neurons Despite Type II PAM Mechanism

The prolonged channel opening induced by type II PAMs such as PNU-120596 has raised theoretical concerns about Ca²⁺-mediated cytotoxicity. However, in a study specifically designed to compare type I and type II PAM cytotoxicity, PNU-120596 (type II) did not affect neuron number or neurite outgrowth in primary rat cortical neuronal cultures under conditions where α7 nAChR activity (Ca²⁺ influx and ERK1/2 phosphorylation) was concurrently measured [1]. The type I PAM CCMI likewise showed no cytotoxicity in the same study, indicating that both PAM classes can be used without overt neurotoxicity in vitro under the tested conditions [1].

cytotoxicity Ca²⁺ toxicity neuronal viability

Comparison with the Type II PAM TQS: Divergent Mutation Sensitivity Enables Mechanistic Discrimination

Although both PNU-120596 and TQS are classified as type II α7 PAMs, they exhibit distinct mutation sensitivity profiles that enable researchers to discriminate between allosteric mechanisms. Receptors containing specific β2 subunit mutations were found to be strongly potentiated by TQS but were insensitive to PNU-120596 [1]. This differential sensitivity indicates that PNU-120596 and TQS either bind to non-identical sites or stabilize different receptor conformations, making PNU-120596 a superior tool when probing allosteric sites distinct from the TQS binding region [1].

allosteric binding site mutagenesis TQS

Best Research and Industrial Application Scenarios for 1-Phenyl-3-(piperidin-2-ylmethyl)urea (PNU-120596)


In Vivo Studies of α7 nAChR-Mediated Antinociception and Inflammatory Pain Modulation

PNU-120596 is the rational selection for rodent models of persistent inflammatory or neuropathic pain where type II PAM activity is required. Evidence demonstrates that PNU-120596 dose-dependently reduces nociceptive behavior in the formalin test, significantly attenuates carrageenan-induced edema, and produces long-lasting (up to 6 h) anti-allodynic effects in the CCI model—all outcomes where the type I PAM NS1738 was ineffective [1]. Protocol design should include the α7 antagonist MLA to confirm target specificity, as PNU-120596's effects were reversed by intrathecal MLA [2].

Electrophysiological Studies Requiring Receptor Desensitization Reactivation or Sustained α7 Signaling

For patch-clamp or two-electrode voltage clamp experiments investigating α7 receptor desensitization kinetics or requiring sustained channel activation under tonic agonist conditions, PNU-120596 is the preferred tool compound. Unlike type I PAMs (NS1738, 5-HI, genistein), PNU-120596 reliably reactivates currents from desensitized α7 receptors and produces a characteristic weakly-decaying current profile [2]. At a concentration of 10 µM, PNU-120596 potentiates ACh-evoked α7 window currents to a greater magnitude than type I PAMs, enabling robust signal detection in electrophysiological assays [2].

Selective α7 nAChR Target Engagement Assays Requiring Minimal Off-Target nAChR Activity

In screening cascades or mechanistic studies demanding clean α7 pharmacology, PNU-120596's demonstrated inactivity at α4β2, α3β4, and α9α10 nAChR subtypes [3] makes it suitable for experiments where contamination by heteromeric nAChR modulation must be excluded. This contrasts with the comparator α7 PAMs TQS, 5-HI, and genistein, each of which produced measurable inhibition at one or more heteromeric subtypes in the same assay platform [3].

Neuronal Cell-Based Assays Evaluating α7-Mediated Signaling Without Cytotoxicity Confounds

Investigators using PC12 cells or primary cortical neuronal cultures to study α7 nAChR-mediated Ca²⁺ signaling or ERK1/2 phosphorylation pathways can employ PNU-120596 without introducing cytotoxicity artifacts, as demonstrated by preserved neuron number and neurite outgrowth under conditions of confirmed α7 target engagement [4]. This evidence directly addresses prior theoretical concerns about Ca²⁺-induced toxicity from the type II PAM mechanism.

Quote Request

Request a Quote for 1-Phenyl-3-(piperidin-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.